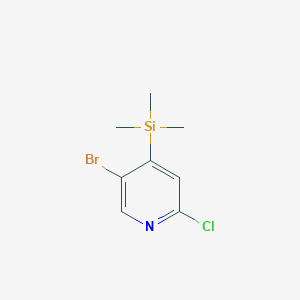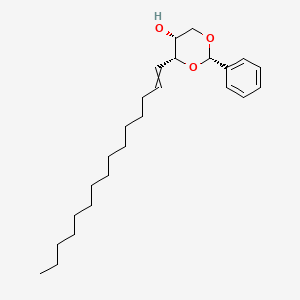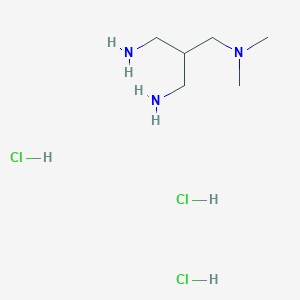
クロタミン
説明
A 42 amino-acids peptide with 3 disulfide bridges , purified from the venom of the South American rattlesnake Crotalus durissus terrificus
As a potassium channel inhibitor, Crotamine selectively inhibits Kv1.1/KCNA1, Kv1.2/KCNA2 and Kv1.3/KCNA3 channels with an IC50 of 369, 386 and 287 nM respectively. Crotamine is also a fast cell-penetrating peptide (CPP) with high specificity for actively proliferating cells. To enter the cell, it interacts with the chains of heparan sulfate membrane proteoglycan (HSPG), and is then endocytosed in vesicles which are transported into the cell with the help of clathrin. Inside the cell, crotamine accumulates in lysosomal vesicles causing their disruption at high concentrations. Crotamine shows antibacterial activity against E. coli and B. subtilis, and antifungal activity against Candida spp., Trichosporon spp. and C. neoformans. It kills bacteria through membrane permeabilization.
Venoms from snakes of the subfamily Crotalinae or pit vipers, found mostly in the Americas. They include the rattlesnake, cottonmouth, fer-de-lance, bushmaster, and American copperhead. Their venoms contain nontoxic proteins, cardio-, hemo-, cyto-, and neurotoxins, and many enzymes, especially phospholipases A. Many of the toxins have been characterized.
科学的研究の応用
薬物送達のための細胞透過性ペプチド
クロタミンは、生物学的膜を横断して高度に増殖する細胞に浸透するという独自の能力を持っています . この特性により、薬物送達システムのための細胞透過性ペプチド(CPP)として有望な候補となっています。 これは、核酸などの治療用分子を細胞膜を介して輸送し、癌細胞など、急速に成長する細胞を標的にすることができます。
癌治療および診断
クロタミンの癌細胞に対する細胞毒性活性は顕著であり、 in vivo で特定の腫瘍の増殖を阻止することができます . 活発に増殖している細胞に対する選択的な親和性により、癌治療のための潜在的なセラノスティック化合物として位置付けられています。 クロタミンの合成アナログの開発は、ネイティブペプチドと同様の活性、すなわち腫瘍増殖抑制およびマウスモデルにおける生存率の向上を示しています .
遺伝子導入ベクター
クロタミンは、核酸を細胞に運ぶ能力があることから、トランスフェクションベクターとしての使用が示唆されています . これは、遺伝子治療および遺伝子研究における重要なステップである、真核細胞に遺伝物質を導入するために使用することができます。 ペプチドは、共有結合の形成を必要とせずに核酸と相互作用するため、遺伝子送達のための非ウイルスベクターとしての可能性を高めています .
抗菌剤
クロタミンは抗菌特性を示し、いくつかの酵母や真菌に対して顕著な活性を示します . この用途は、抗生物質耐性の増大という問題に対処するのに役立つ可能性のある、新しい抗菌薬の開発において特に重要です。
抗寄生虫活性
この化合物は、抗マラリア活性および抗寄生虫活性を含む、抗寄生虫効果を持つことが明らかになっています . これらの特性は、世界中の多くの地域で依然として重大な健康上の懸念となっている寄生虫感染症に対する新しい治療法の開発につながる可能性があります。
中枢神経系(CNS)効果
クロタミンはCNSにも影響を与えますが、この分野における特定のメカニズムと潜在的な用途は現在も調査中です . CNSにおけるその作用を理解することは、神経疾患の治療または神経活性の調節のための新しい道を切り開く可能性があります。
作用機序
Target of Action
Crotamin, also known as Crotamine, primarily targets the sodium channels on cell membranes . It also shows affinity for intracellular compartments , particularly the nucleus and lysosomes . The compound’s action on these targets plays a significant role in its biological effects.
Mode of Action
Crotamin acts as an antiparasitic agent that is toxic to the scabies mite . It also relieves itching by producing what is called a counter-irritation . As Crotamin evaporates from the skin, it produces a cooling effect . This cooling effect helps to divert the body’s attention away from the itching .
Pharmacokinetics
After topical application, Crotamin is absorbed systemically . It has an elimination half-life of 30.9 hours and 4.8-8.8% is excreted in the urine . These properties influence the compound’s bioavailability and its overall effect on the body.
Result of Action
The primary result of Crotamin’s action is the eradication of scabies and the relief of pruritus, or itching . By acting as a counter-irritant and producing a cooling effect, Crotamin helps to alleviate the discomfort associated with these conditions .
生化学分析
Biochemical Properties
Crotamin plays a crucial role in various biochemical reactions. It interacts with several biomolecules, including enzymes, proteins, and nucleic acids. One of the key interactions is with cell membrane components, where crotamin binds to proteoglycans on the cell surface, facilitating its internalization. Additionally, crotamin has been shown to interact with nucleic acids, enabling it to transport DNA into eukaryotic cells . This interaction is particularly significant for its potential use as a transfection agent in gene therapy.
Cellular Effects
Crotamin exerts a range of effects on different cell types and cellular processes. It has a high affinity for actively proliferating cells, such as tumor cells, where it exhibits cytotoxic activity . Crotamin influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, crotamin’s ability to penetrate cell membranes allows it to modulate intracellular processes, making it a valuable tool for studying cellular mechanisms.
Molecular Mechanism
At the molecular level, crotamin exerts its effects through several mechanisms. It binds to cell membrane sodium channels, altering their function and leading to cellular depolarization . This interaction is crucial for its myotoxic effects, where crotamin penetrates muscle cells and promotes necrosis. Furthermore, crotamin’s ability to bind and transport nucleic acids is facilitated by its positively charged residues, which interact with the negatively charged phosphate backbone of DNA . This property makes crotamin an effective carrier for gene delivery applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of crotamin have been studied over various time frames. Crotamin exhibits stability under physiological conditions, maintaining its structure and function over extended periods . It is subject to degradation by proteolytic enzymes, which can impact its long-term efficacy. Studies have shown that crotamin’s cytotoxic effects on tumor cells are sustained over time, with prolonged exposure leading to increased cell death . These findings highlight the potential for crotamin to be used in long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of crotamin vary with different dosages in animal models. At low doses, crotamin has been shown to induce mild myotoxicity, characterized by muscle weakness and hind limb paralysis . As the dosage increases, the severity of these effects escalates, with high doses leading to significant muscle necrosis and systemic toxicity. These findings underscore the importance of careful dosage optimization in therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
Crotamin is involved in several metabolic pathways, primarily related to its interactions with cellular components. It interacts with enzymes involved in cellular metabolism, such as proteases that degrade crotamin into smaller peptides . Additionally, crotamin’s ability to modulate mitochondrial function impacts metabolic flux, leading to alterations in energy production and cellular respiration . These interactions highlight the complex role of crotamin in cellular metabolism and its potential impact on overall cellular function.
Transport and Distribution
Crotamin is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. Its cell-penetrating properties enable it to traverse cellular membranes and accumulate in intracellular compartments . Crotamin has been shown to localize in the nucleus and lysosomes, where it exerts its biological effects . This distribution pattern is crucial for its function as a therapeutic agent, as it allows crotamin to target specific cellular compartments and modulate their activity.
Subcellular Localization
The subcellular localization of crotamin is a key factor in its activity and function. Crotamin is directed to specific compartments within the cell, such as the nucleus and lysosomes, through targeting signals and post-translational modifications . These modifications facilitate crotamin’s interaction with intracellular membranes and its accumulation in target organelles. The precise localization of crotamin within cells is essential for its therapeutic efficacy, as it ensures that the peptide reaches its intended site of action and exerts its biological effects.
特性
IUPAC Name |
3-[(1R,2aS,4S,5aS,8aS,10S,15aR,16S,19S,22S,25S,28S,34S,37S,40S,43R,46S,49S,52S,55S,58S,61R,66R,69S,72S,75S,84S,87R,90S,96S,99S)-66-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-15a-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-(carboxymethylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-5a,34,58,72,75,99-hexakis(4-aminobutyl)-28,90-dibenzyl-8a-[(2S)-butan-2-yl]-46,52-bis(3-carbamimidamidopropyl)-25,40-bis(carboxymethyl)-19,22-bis(hydroxymethyl)-69,84-bis(1H-imidazol-5-ylmethyl)-49,55-bis(1H-indol-3-ylmethyl)-4-(2-methylpropyl)-37-(2-methylsulfanylethyl)-a,2,3a,5,6a,9a,11,17,17a,20,23,26,29,32,35,38,41,44,47,50,53,56,59,67,70,73,76,79,82,85,88,91,97-tritriacontaoxo-12a,13a,19a,20a,63,64-hexathia-1a,3,4a,6,7a,10a,12,16a,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,68,71,74,77,80,83,86,89,92,98-tritriacontazahexacyclo[59.49.7.443,87.06,10.012,16.092,96]henicosahectan-2a-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C214H326N64O54S7/c1-6-117(4)175-209(329)274-162-113-339-335-109-158(202(322)253-136(53-22-31-76-220)184(304)248-132(49-18-27-72-216)178(298)238-103-170(287)245-154(105-279)180(300)240-104-174(294)295)273-206(326)161-112-338-336-110-159(270-190(310)142(66-68-166(225)283)255-182(302)134(51-20-29-74-218)246-176(296)128(224)87-120-62-64-125(282)65-63-120)203(323)262-149(93-124-99-231-115-242-124)196(316)251-135(52-21-30-75-219)183(303)247-131(48-17-26-71-215)177(297)237-100-167(284)236-101-168(285)244-148(92-123-98-230-114-241-123)195(315)271-160(204(324)266-153(89-119-42-11-8-12-43-119)211(331)276-82-37-59-163(276)207(327)258-138(55-24-33-78-222)185(305)256-143(67-69-171(288)289)189(309)249-139(192(312)275-175)56-25-34-79-223)111-337-334-108-157(201(321)254-141(58-36-81-233-214(228)229)187(307)261-147(91-122-97-235-130-47-16-14-45-127(122)130)194(314)252-140(57-35-80-232-213(226)227)186(306)260-146(90-121-96-234-129-46-15-13-44-126(121)129)193(313)250-137(188(308)269-161)54-23-32-77-221)272-198(318)151(95-173(292)293)263-191(311)144(70-85-333-5)257-181(301)133(50-19-28-73-217)243-169(286)102-239-179(299)145(88-118-40-9-7-10-41-118)259-197(317)150(94-172(290)291)264-199(319)155(106-280)267-200(320)156(107-281)268-208(328)164-60-38-83-277(164)212(332)165-61-39-84-278(165)210(330)152(86-116(2)3)265-205(162)325/h7-16,40-47,62-65,96-99,114-117,128,131-165,175,234-235,279-282H,6,17-39,48-61,66-95,100-113,215-224H2,1-5H3,(H2,225,283)(H,230,241)(H,231,242)(H,236,284)(H,237,297)(H,238,298)(H,239,299)(H,240,300)(H,243,286)(H,244,285)(H,245,287)(H,246,296)(H,247,303)(H,248,304)(H,249,309)(H,250,313)(H,251,316)(H,252,314)(H,253,322)(H,254,321)(H,255,302)(H,256,305)(H,257,301)(H,258,327)(H,259,317)(H,260,306)(H,261,307)(H,262,323)(H,263,311)(H,264,319)(H,265,325)(H,266,324)(H,267,320)(H,268,328)(H,269,308)(H,270,310)(H,271,315)(H,272,318)(H,273,326)(H,274,329)(H,275,312)(H,288,289)(H,290,291)(H,292,293)(H,294,295)(H4,226,227,232)(H4,228,229,233)/t117-,128-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,175-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFQQQGFYPMQLH-WFQFKEFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCCN)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CC6=CNC7=CC=CC=C76)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C8CCCN8C(=O)C9CCCN9C(=O)C(NC2=O)CC(C)C)CO)CO)CC(=O)O)CC2=CC=CC=C2)CCCCN)CCSC)CC(=O)O)C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCC(=O)O)CCCCN)CC1=CC=CC=C1)CC1=CN=CN1)CCCCN)CCCCN)CC1=CN=CN1)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CCCCN)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CC6=CNC7=CC=CC=C76)CCCNC(=N)N)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]8CCCN8C(=O)[C@@H]9CCCN9C(=O)[C@@H](NC2=O)CC(C)C)CO)CO)CC(=O)O)CC2=CC=CC=C2)CCCCN)CCSC)CC(=O)O)C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CCC(=O)O)CCCCN)CC1=CC=CC=C1)CC1=CN=CN1)CCCCN)CCCCN)CC1=CN=CN1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C214H326N64O54S7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4884 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58740-15-1 | |
| Record name | Crotamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058740151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![c-[4-(3-Fluorobenzyl)morpholin-2-yl]methylamine dihydrochloride](/img/structure/B1515190.png)



![2-(3-{5,5-Dimethyl-3-[4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-en-2-yl]cyclohex-2-en-1-ylidene}but-1-en-1-yl)-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B1515198.png)




![2-[3-(2-Tert-butyl-7-diethylazaniumylidenechromen-4-yl)prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate](/img/structure/B1515210.png)



